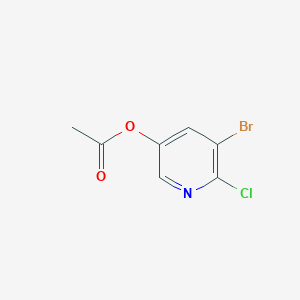
5-Bromo-6-chloropyridin-3-yl acetate
概要
説明
5-Bromo-6-chloropyridin-3-yl acetate is a chemical compound that belongs to the pyridine family. It is widely used in scientific research and has various applications in the field of chemistry and biochemistry. This compound is synthesized using different methods, and it has unique biochemical and physiological effects that make it an important tool in laboratory experiments.
作用機序
The mechanism of action of 5-Bromo-6-chloropyridin-3-yl acetate depends on its application. In organic synthesis reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biochemical and physiological studies, it acts as a probe that binds to specific targets, such as enzymes or receptors. The binding of the compound to its target can lead to the inhibition or activation of the target, depending on the nature of the target and the binding site.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Bromo-6-chloropyridin-3-yl acetate depend on its target and the binding site. In some cases, the compound can inhibit the activity of enzymes or receptors, leading to a decrease in the production of certain metabolites or the transmission of certain signals. In other cases, the compound can activate the activity of enzymes or receptors, leading to an increase in the production of certain metabolites or the transmission of certain signals. The effects of the compound can be studied using different biochemical and physiological assays, such as enzyme activity assays and receptor binding assays.
実験室実験の利点と制限
One of the advantages of using 5-Bromo-6-chloropyridin-3-yl acetate in lab experiments is its high purity and stability. The compound is readily available from commercial sources and can be stored for a long time without degradation. In addition, the compound has a wide range of applications in different fields of research, making it a versatile tool for scientists. However, one of the limitations of using the compound is its potential toxicity and environmental hazards. Scientists should handle the compound with care and dispose of it properly to avoid any adverse effects on human health and the environment.
将来の方向性
There are many future directions for the use of 5-Bromo-6-chloropyridin-3-yl acetate in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of the compound. Another direction is the identification of new targets and binding sites for the compound, which can lead to the discovery of new drugs and therapies. In addition, the compound can be used in combination with other compounds to enhance its activity and selectivity. Finally, the compound can be used in the development of new diagnostic tools and imaging agents for medical applications.
Conclusion:
In conclusion, 5-Bromo-6-chloropyridin-3-yl acetate is a valuable compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has unique properties that make it an important tool for scientists in different fields of research. Further studies are needed to explore the full potential of the compound in different applications and to overcome its limitations.
科学的研究の応用
5-Bromo-6-chloropyridin-3-yl acetate has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling reactions. In addition, it is used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions and the identification of enzyme inhibitors.
特性
CAS番号 |
130284-55-8 |
|---|---|
製品名 |
5-Bromo-6-chloropyridin-3-yl acetate |
分子式 |
C7H5BrClNO2 |
分子量 |
250.48 g/mol |
IUPAC名 |
(5-bromo-6-chloropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H5BrClNO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3 |
InChIキー |
CVUHAGHJPYOPCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(N=C1)Cl)Br |
正規SMILES |
CC(=O)OC1=CC(=C(N=C1)Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

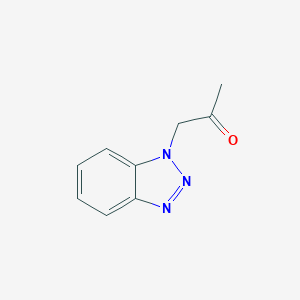
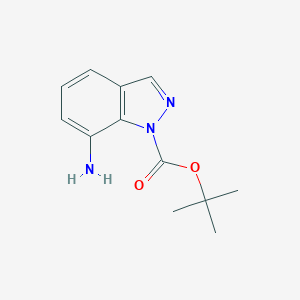
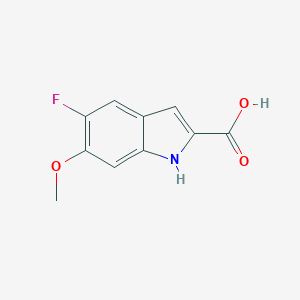
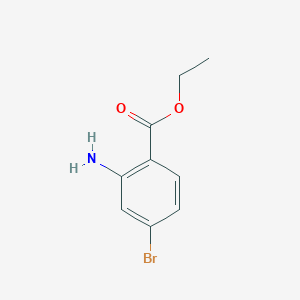
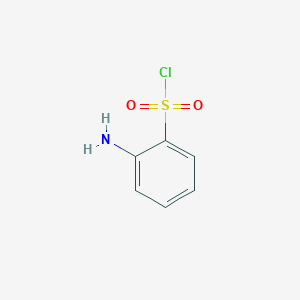

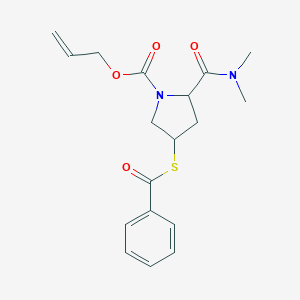
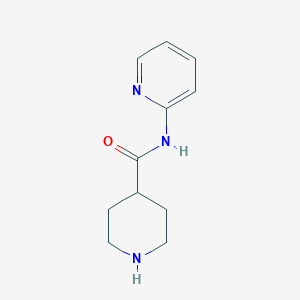

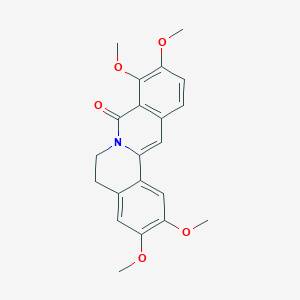
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
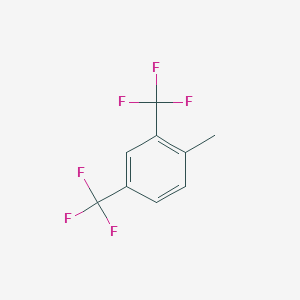
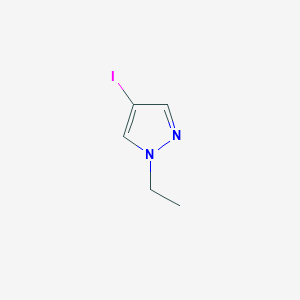
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)